An In-depth Technical Guide to the Core Mechanism of Action of Azvudine Hydrochloride
An In-depth Technical Guide to the Core Mechanism of Action of Azvudine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azvudine (B1666521) (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a potent nucleoside analog with broad-spectrum antiviral activity.[1] Initially developed for the treatment of Hepatitis C, its therapeutic applications have expanded to include Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] This technical guide provides a comprehensive analysis of the core mechanism of action of Azvudine hydrochloride. It consolidates in vitro and in vivo data, details key experimental methodologies, and presents visual representations of its molecular interactions and pathways. The primary mechanism of Azvudine is the inhibition of viral polymerases through chain termination, a process preceded by intracellular phosphorylation to its active triphosphate form.[2] Notably, in HIV, Azvudine exhibits a dual-target mechanism, inhibiting both reverse transcriptase and the viral infectivity factor (Vif), offering a potential advantage in overcoming drug resistance.[3]
Core Mechanism of Action: Viral Polymerase Inhibition
Azvudine is a prodrug that requires intracellular activation to exert its antiviral effect.[3] Upon entry into the host cell, it is phosphorylated by cellular kinases to its active form, Azvudine triphosphate (FNC-TP).[3] This active metabolite is a structural analog of the natural deoxycytidine triphosphate (dCTP) and ribonucleoside triphosphates, allowing it to compete for incorporation into the nascent viral nucleic acid chain by viral polymerases.[2][3]
Inhibition of HIV Reverse Transcriptase
In the context of HIV infection, Azvudine primarily targets the viral reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into proviral DNA.[3] FNC-TP competitively inhibits HIV RT, and once incorporated into the growing DNA strand, it leads to premature chain termination.[3] This termination is mediated by the 4'-azido group on the sugar moiety of Azvudine, which creates steric hindrance and prevents the formation of a phosphodiester bond with the subsequent nucleotide.[3] This action effectively halts the reverse transcription process, preventing the integration of the viral genome into the host cell's DNA.[3]
Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase
Azvudine has been repurposed for the treatment of COVID-19 due to its inhibitory activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex.[4][5] Similar to its action against HIV, intracellularly formed FNC-TP competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RdRp.[6] The incorporation of FNC-TP results in the termination of RNA synthesis, thereby inhibiting viral replication and transcription.[6][7]
Dual-Target Mechanism in HIV: Vif Inhibition
Beyond its role as a reverse transcriptase inhibitor, Azvudine is distinguished by a dual-target mechanism of action in HIV-1, as it has also been reported to inhibit the viral infectivity factor (Vif).[3][7] The host protein APOBEC3G (A3G) is a potent intrinsic antiretroviral factor that induces hypermutation in the viral genome during reverse transcription.[3] HIV-1's Vif protein counteracts this defense mechanism by targeting A3G for proteasomal degradation.[3] By inhibiting Vif, Azvudine is thought to protect A3G from degradation, allowing it to maintain its natural antiviral activity against HIV.[3] This secondary mechanism may lower the barrier to the development of drug resistance.[3]
Immunomodulatory Effects
In vivo studies have revealed a unique thymus-homing feature of Azvudine.[8][9] The active triphosphate form of Azvudine has been found to concentrate in the thymus and peripheral blood mononuclear cells (PBMCs).[8][9] This suggests that in addition to its direct antiviral activity, Azvudine may exert therapeutic effects by modulating the host immune response, particularly by protecting and promoting T-cell function.[8][9] In rhesus macaques infected with SARS-CoV-2, treatment with Azvudine led to a reduction in viral load, recuperation of the thymus, and improved lymphocyte profiles.[8][9]
Data Presentation
Table 1: In Vitro Antiviral Activity of Azvudine against HIV
| Virus Strain | Cell Line | EC₅₀ (nM) | Reference(s) |
| HIV-1 (Wild-Type) | C8166, PBMC | 0.03 - 6.92 | [10] |
| HIV-2 | C8166 | 0.018 - 0.025 | [10] |
| HIV-1 (NRTI-Resistant, L74V, T69N) | C8166 | Potent Inhibition | [10] |
| HIV-1 (NRTI-Resistant, M184V) | C8166 | Active in nM range (250-fold reduction in susceptibility) | [10] |
Table 2: In Vitro Antiviral Activity of Azvudine against Coronaviruses
| Virus | Cell Line | EC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Calu-3 | 1.2 | >85.3 | [11] |
| SARS-CoV-2 | Vero E6 | 4.31 | 15.35 | [11] |
| HCoV-OC43 | H460 | 4.3 | 15-83 | [6] |
Table 3: In Vivo Efficacy of Azvudine in a Rhesus Macaque Model of SARS-CoV-2 Infection
| Parameter | Azvudine-Treated Group (0.07 mg/kg, once daily) | Untreated Control Group | Reference(s) |
| Nasal Swab Viral Load | Significantly lower than control | High viral titers observed | [12] |
| Lung Tissue Viral Load | Lower than control | Higher viral titers observed | [12] |
| Thymus | Recuperation observed | Damage observed | [8][9] |
| Lymphocyte Profiles | Improved | Depletion observed | [8][9] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of Azvudine against HIV-1 reverse transcriptase.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT)18 template-primer
-
[³H]TTP (tritiated thymidine (B127349) triphosphate)
-
Azvudine triphosphate (FNC-TP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂
-
Quenching Solution: 0.5 M EDTA
-
96-well microplate
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing 600 nM poly(rA)-oligo(dT)18 and 25 µM [³H]TTP in the reaction buffer.[13]
-
Compound Addition: Add serial dilutions of FNC-TP to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[13]
-
Enzyme Addition: Initiate the reaction by adding 25 nM of recombinant HIV-1 RT to each well.[13]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[13]
-
Reaction Termination: Stop the reaction by adding the quenching solution (0.5 M EDTA).[13]
-
Measurement: Measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of FNC-TP compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vitro SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of SARS-CoV-2 RdRp by Azvudine.
-
Materials:
-
Recombinant SARS-CoV-2 RdRp complex
-
Self-priming RNA template
-
ATP, UTP, GTP, CTP
-
Azvudine triphosphate (FNC-TP)
-
dsRNA quantification system (e.g., QuantiFluor dsRNA System)
-
96-well plate
-
Fluorometer
-
-
Procedure:
-
Compound Pre-incubation: Add serial dilutions of FNC-TP to the wells of a 96-well plate.
-
Enzyme Addition: Add 2.0 µM of the SARS-CoV-2 RdRp complex to the wells containing the test compound and incubate for 30 minutes at room temperature.[13]
-
Initiation of Polymerization: Prepare a reaction mixture containing 1.0 µM self-priming RNA and 10 mM of each NTP and add it to the wells to start RNA synthesis.[13]
-
Incubation: Incubate the plate for 60 minutes at 37°C.[13]
-
Detection: Add the dsRNA quantification dye to each well and incubate for 5 minutes at room temperature, protected from light.[13]
-
Measurement: Measure the fluorescence intensity using a fluorometer.[13]
-
Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of FNC-TP and determine the IC50 value.
-
Protocol 3: Vif-Mediated APOBEC3G Degradation Assay (Western Blot)
This protocol is designed to assess the ability of Azvudine to inhibit Vif-mediated degradation of APOBEC3G.
-
Materials:
-
HEK293T cells
-
Expression plasmids for APOBEC3G-HA, HIV-1 Vif, and a control vector
-
Transfection reagent
-
Azvudine
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-HA, anti-Vif, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids expressing APOBEC3G-HA and either Vif or a control vector.
-
Drug Treatment: 24 hours post-transfection, treat the cells with varying concentrations of Azvudine or a vehicle control.
-
Cell Lysis: After 24-48 hours of drug treatment, lyse the cells and quantify the total protein concentration.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against HA (to detect APOBEC3G), Vif, and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for APOBEC3G-HA and normalize to the β-actin loading control. Compare the levels of APOBEC3G in the presence and absence of Vif and with different concentrations of Azvudine to determine if Azvudine protects APOBEC3G from Vif-mediated degradation.
-
Protocol 4: Quantification of Intracellular Azvudine Triphosphate (FNC-TP) by HPLC
This protocol provides a method for the quantification of intracellular FNC-TP in peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
PBMCs
-
Cold 60% methanol (B129727)
-
Solid-phase extraction (SPE) columns
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry (MS) detector
-
FNC-TP standard
-
-
Procedure:
-
Cell Culture and Treatment: Culture PBMCs and treat with Azvudine for a specified time.
-
Extraction of Intracellular Nucleotides:
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column.
-
Load the supernatant onto the column.
-
Wash the column to remove impurities.
-
Elute the nucleotide fraction.
-
-
HPLC Analysis:
-
Inject the eluted sample into the HPLC system.
-
Separate the nucleotides using a suitable column and mobile phase gradient.
-
Detect and quantify FNC-TP by comparing its peak to a standard curve generated with known concentrations of FNC-TP.
-
-
Mandatory Visualizations
Caption: Dual-target mechanism of Azvudine against HIV.
Caption: Mechanism of Azvudine against SARS-CoV-2.
Caption: Experimental workflow for determining EC50 of Azvudine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effectiveness and safety of azvudine in the treatment of COVID-19 patients: a retrospective cohort study using propensity score matching [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]
- 9. Degradation-Independent Inhibition of APOBEC3G by the HIV-1 Vif Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular interactions between APOBEC3G, RNA, and HIV-1 Gag: APOBEC3G multimerization is dependent on its association with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multifaceted HIV-1 Vif interactions with Human E3 Ubiquitin Ligase and APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
